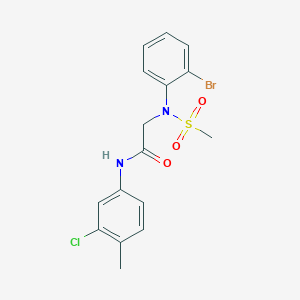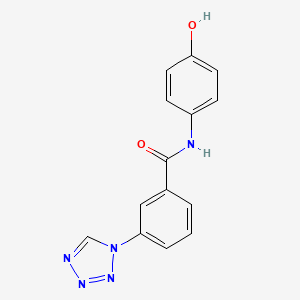![molecular formula C19H16ClN5O3 B6110887 3-[5-(4-Chlorophenyl)-4-ethyl-10-oxo-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl]propanoic acid](/img/structure/B6110887.png)
3-[5-(4-Chlorophenyl)-4-ethyl-10-oxo-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[5-(4-Chlorophenyl)-4-ethyl-10-oxo-2,3,7,8,11-pentazatricyclo[74002,6]trideca-1(9),3,5,7,12-pentaen-11-yl]propanoic acid” is a complex organic compound characterized by its unique tricyclic structure and multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “3-[5-(4-Chlorophenyl)-4-ethyl-10-oxo-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl]propanoic acid” typically involves multi-step organic reactions. The process may start with the preparation of the core tricyclic structure, followed by the introduction of the chlorophenyl and ethyl groups, and finally the addition of the propanoic acid moiety. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
“3-[5-(4-Chlorophenyl)-4-ethyl-10-oxo-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl]propanoic acid” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions typically involve specific temperatures, pressures, and solvents to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, “3-[5-(4-Chlorophenyl)-4-ethyl-10-oxo-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl]propanoic acid” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. Researchers could investigate its interactions with various biomolecules and its effects on biological systems.
Medicine
In medicine, “this compound” could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of “3-[5-(4-Chlorophenyl)-4-ethyl-10-oxo-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl]propanoic acid” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to “3-[5-(4-Chlorophenyl)-4-ethyl-10-oxo-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl]propanoic acid” include other tricyclic compounds with similar functional groups. Examples might include:
- 3-[5-(4-Bromophenyl)-4-ethyl-10-oxo-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl]propanoic acid
- 3-[5-(4-Methylphenyl)-4-ethyl-10-oxo-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl]propanoic acid
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and its tricyclic structure, which may confer unique chemical and biological properties not found in other similar compounds.
Propriétés
IUPAC Name |
3-[5-(4-chlorophenyl)-4-ethyl-10-oxo-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O3/c1-2-13-16(11-3-5-12(20)6-4-11)18-22-21-17-14(25(18)23-13)7-9-24(19(17)28)10-8-15(26)27/h3-7,9H,2,8,10H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IITVHIRENRZCIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C3=C(C(=O)N(C=C3)CCC(=O)O)N=NC2=C1C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(3-chlorophenyl)-4-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B6110807.png)

![(5E)-5-[[4-(diethylamino)phenyl]methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B6110830.png)
![2-{1-(3,5-dimethoxybenzyl)-4-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6110838.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-1-naphthamide](/img/structure/B6110844.png)
![N-(3-methoxypropyl)-5-[3-(pyrrolidin-1-ylmethyl)piperidin-1-yl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine](/img/structure/B6110846.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-piperidinamine](/img/structure/B6110854.png)
![2-{1-(4-methoxy-2,3-dimethylbenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol](/img/structure/B6110859.png)
![N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]cyclopentanamine;hydrochloride](/img/structure/B6110863.png)
![3-(3-fluorophenyl)-4-({5-[(2-methoxy-4-methylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperazinone](/img/structure/B6110867.png)
![2-[1-(4-fluorophenyl)-4-hydroxy-5-methyl-6-oxopyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B6110879.png)
![N-ethyl-5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B6110889.png)
![1-[1-(3,5-dimethoxybenzyl)-3-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B6110892.png)
